Phenylmercury 2-ethylhexanoate: A Technical Guide to its Chemical Structure, Properties, and Toxicological Profile
Phenylmercury 2-ethylhexanoate: A Technical Guide to its Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercury 2-ethylhexanoate (PM2EH) is an organomercury compound that has seen use as a bactericide and fungicide, particularly in paints.[1] Like other organomercury compounds, it is characterized by the presence of a covalent bond between a mercury atom and a carbon atom of a phenyl group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, with a focus on the molecular mechanisms of its action. Due to the limited specific data on PM2EH, information from closely related phenylmercury compounds has been included to provide a more complete picture, with all such instances clearly noted.
Chemical Structure and Identification
Phenylmercury 2-ethylhexanoate consists of a phenyl group and a 2-ethylhexanoate group attached to a central mercury atom.
Chemical Structure:
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Mercury (Hg): The central metal atom.
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Phenyl Group (C₆H₅): An aromatic ring bonded to the mercury atom.
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2-Ethylhexanoate Group (C₈H₁₅O₂): An eight-carbon carboxylate ligand, also known as octoate.
CAS Number: 13302-00-6[2]
Molecular Formula: C₁₄H₂₀HgO₂[2]
SMILES: CCCCC(CC)C(=O)O[Hg]c1ccccc1
Physicochemical and Toxicological Properties
A summary of the known physicochemical and toxicological properties of Phenylmercury 2-ethylhexanoate and related compounds is presented in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 420.90 g/mol | [3] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 71-74 °C | [4] |
| Boiling Point | 228 °C at 760 mmHg | [4] |
| Solubility | Low solubility in water; more soluble in organic solvents. | [3] |
| Vapor Pressure | 0.027 mmHg at 25°C | [4] |
Toxicological Properties
Phenylmercury 2-ethylhexanoate is classified as a highly toxic substance.[4] Due to a lack of specific LD50 data for this compound, data for the closely related compounds phenylmercury acetate and phenylmercury chloride are provided for reference. The toxicological profile of these compounds is expected to be similar due to the common phenylmercury moiety.
| Parameter | Value | Species | Route | Reference(s) |
| GHS Classification | Acute Toxicity, Oral (Category 2), Acute Toxicity, Dermal (Category 1), Acute Toxicity, Inhalation (Category 2), Specific Target Organ Toxicity - Repeated Exposure (Category 2), Hazardous to the Aquatic Environment, Long-term (Category 1) | N/A | N/A | [4] |
| Oral LD50 (as Phenylmercury Acetate) | 22 mg/kg | Rat | Oral | [5][6] |
| Oral LD50 (as Phenylmercury Chloride) | 60 mg/kg | Rat | Oral | [7] |
Note: The GHS classification indicates that Phenylmercury 2-ethylhexanoate is fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life with long-lasting effects.[4]
Experimental Protocols
Synthesis of Phenylmercury 2-ethylhexanoate
The primary method for synthesizing Phenylmercury 2-ethylhexanoate is through the reaction of a phenylmercury salt, such as phenylmercury acetate or phenylmercury chloride, with 2-ethylhexanoic acid.[3]
Reaction Scheme:
C₆H₅HgX + CH₃(CH₂)₃CH(C₂H₅)COOH → C₆H₅HgOOCCH(C₂H₅)(CH₂)₃CH₃ + HX (where X = Cl or CH₃COO)
General Experimental Protocol (based on analogous reactions):
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Dissolution: Dissolve phenylmercury acetate or chloride in a suitable polar solvent such as ethanol.
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Addition of Acid: To the stirred solution, add a stoichiometric equivalent or a slight excess of 2-ethylhexanoic acid.
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Reaction: Heat the reaction mixture to a temperature between 50-70°C and maintain it for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the product) forms, it can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
It is crucial to perform this synthesis in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of mercury compounds.
Molecular Mechanisms of Toxicity and Signaling Pathways
The toxicity of phenylmercury compounds is attributed to the phenylmercury cation (C₆H₅Hg⁺) and its subsequent metabolism to inorganic mercury (Hg²⁺). The lipophilic nature of organomercury compounds allows them to readily cross cell membranes, including the blood-brain barrier.
While specific signaling pathways for Phenylmercury 2-ethylhexanoate have not been elucidated, the known mechanisms of toxicity for related organomercury compounds, particularly methylmercury, provide a strong basis for a proposed mechanism. The key events include:
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Induction of Oxidative Stress: Organomercury compounds can lead to the generation of reactive oxygen species (ROS), depleting cellular antioxidant defenses such as glutathione.[8]
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Disruption of Calcium Homeostasis: They can cause an influx of extracellular calcium and the release of calcium from intracellular stores, leading to an overload of cytosolic calcium.[9]
-
Inhibition of Protein Kinase C (PKC): Mercury compounds have been shown to inhibit the activity of PKC, a crucial enzyme in many signal transduction pathways.[10][11]
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Mitochondrial Dysfunction: Increased intracellular calcium and oxidative stress can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[12]
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Activation of Apoptotic Pathways: The culmination of these events is the activation of caspase cascades and other apoptotic signaling pathways, leading to programmed cell death.
Proposed Signaling Pathway for Phenylmercury-Induced Toxicity
The following diagram illustrates a proposed signaling pathway for the toxic effects of phenylmercury compounds, based on data from related organomercurials.
Caption: Proposed signaling pathway for phenylmercury-induced cellular toxicity.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical workflow for the laboratory synthesis and purification of Phenylmercury 2-ethylhexanoate.
Caption: A typical laboratory workflow for the synthesis of Phenylmercury 2-ethylhexanoate.
Conclusion
Phenylmercury 2-ethylhexanoate is a highly toxic organomercury compound with potent biocidal properties. Its physicochemical characteristics and synthesis are relatively well-understood. While specific toxicological data and detailed signaling pathway information for this particular compound are scarce, the known mechanisms of toxicity for related phenylmercury and organomercury compounds provide a strong framework for understanding its biological effects. The primary modes of toxicity are believed to involve the induction of oxidative stress, disruption of calcium homeostasis, and ultimately, the triggering of apoptotic cell death. Further research is warranted to delineate the specific molecular targets and signaling cascades affected by Phenylmercury 2-ethylhexanoate to better assess its risk to human health and the environment. Given its high toxicity, extreme caution should be exercised when handling this compound. The use of phenylmercury compounds is also subject to regulatory restrictions in many regions.[13]
References
- 1. Mercuric ions inhibit mitogen-activated protein kinase dephosphorylation by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Phenylmercury 2-ethylhexanoate | 13302-00-6 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. The effects of methylmercury on mitochondrial function and reactive oxygen species formation in rat striatal synaptosomes are age-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylmercury-induced toxicity is mediated by enhanced intracellular calcium through activation of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of protein kinase C by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of methylmercury on protein kinase A and protein kinase C in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-Dose Methylmercury-Induced Apoptosis and Mitochondrial DNA Mutation in Human Embryonic Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hsa.ie [hsa.ie]
